5-Methoxybenzo[d]isoxazol-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
157368-84-8 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-methoxy-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-2-3-7-6(4-5)8(9)10-12-7/h2-4H,1H3,(H2,9,10) |
InChI Key |
IKFWQARCTWJABA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)ON=C2N |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 5 Methoxybenzo D Isoxazol 3 Amine
Functional Group Interconversions on the Amino Moiety
The primary amino group is a key site for derivatization, readily undergoing reactions typical of aromatic amines.
Acylation Reactions
The 3-amino group of 5-Methoxybenzo[d]isoxazol-3-amine can be readily acylated to form the corresponding amides. This reaction typically involves treatment with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, reaction with acetyl chloride would yield N-(5-methoxy-1,2-benzisoxazol-3-yl)acetamide. The reactivity of the amino group is influenced by the electron-withdrawing nature of the isoxazole (B147169) ring.
| Acylating Agent | Base | Product |
|---|---|---|
| Acetyl Chloride | Pyridine or Triethylamine | N-(5-methoxy-1,2-benzisoxazol-3-yl)acetamide |
| Benzoyl Chloride | Pyridine or Triethylamine | N-(5-methoxy-1,2-benzisoxazol-3-yl)benzamide |
| Acetic Anhydride | Sodium Acetate or Pyridine | N-(5-methoxy-1,2-benzisoxazol-3-yl)acetamide |
Sulfonamidation Reactions
Analogous to acylation, the amino group can be converted into a sulfonamide. The Hinsberg reaction, a classic test for distinguishing amine classes, exemplifies this transformation. wikipedia.orgbyjus.com Reacting this compound with an arylsulfonyl chloride, such as benzenesulfonyl chloride, in the presence of an aqueous alkali like sodium hydroxide, leads to the formation of a sulfonamide. wikipedia.org As a primary amine, the initially formed N-(5-methoxy-1,2-benzisoxazol-3-yl)benzenesulfonamide contains an acidic proton on the nitrogen atom. This allows it to dissolve in the alkaline medium to form a soluble salt. wikipedia.org Subsequent acidification of the reaction mixture would precipitate the sulfonamide product.
| Reagent | Conditions | Intermediate | Final Product (after acidification) |
|---|---|---|---|
| Benzenesulfonyl Chloride | Aqueous NaOH or KOH | Sodium N-(5-methoxy-1,2-benzisoxazol-3-yl)benzenesulfonamidate (soluble) | N-(5-methoxy-1,2-benzisoxazol-3-yl)benzenesulfonamide (precipitate) |
| p-Toluenesulfonyl Chloride | Aqueous NaOH or KOH | Sodium N-(5-methoxy-1,2-benzisoxazol-3-yl)-4-methylbenzenesulfonamide (soluble) | N-(5-methoxy-1,2-benzisoxazol-3-yl)-4-methylbenzenesulfonamide (precipitate) |
Alkylation Reactions
The nitrogen atom of the 3-amino group is nucleophilic and can be alkylated by reaction with alkyl halides. wikipedia.orgnih.gov This reaction proceeds via nucleophilic aliphatic substitution. However, controlling the degree of alkylation can be challenging. The primary amine can react with an alkyl halide to form a secondary amine, which is often more nucleophilic than the starting primary amine. wikipedia.org This can lead to further alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt, resulting in a mixture of products. wikipedia.org To favor monoalkylation, a large excess of the amine relative to the alkylating agent can be used. Conversely, using an excess of the alkyl halide under forcing conditions would favor the formation of the quaternary ammonium salt. The use of specific catalysts and reaction conditions, such as employing Hünig's base in acetonitrile, can promote the selective formation of tertiary amines from secondary amines and alkyl halides. researchgate.netresearchgate.net
Transformations Involving the Methoxy (B1213986) Substituent
The methoxy group on the benzene (B151609) ring is an ether linkage and can be cleaved under specific conditions to yield the corresponding phenol (B47542), 3-amino-1,2-benzisoxazol-5-ol. This transformation is typically achieved by treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). nih.govchemistrysteps.comlibretexts.orgopenstax.org The reaction with HBr or HI involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion on the methyl group in an Sₙ2 reaction. chemistrysteps.comlibretexts.org Cleavage of aryl methyl ethers will always yield a phenol and a methyl halide because the carbon-oxygen bond of the aromatic ring is stronger and resistant to cleavage. libretexts.org
Ring System Modifications and Derivatization
The benzisoxazole ring itself, while aromatic and relatively stable, can undergo specific transformations, particularly under oxidative or reductive conditions. wikipedia.org
Oxidation Pathways
The benzisoxazole ring system can be susceptible to oxidative degradation. Studies on related isoxazole-containing compounds, such as the antibiotic sulfamethoxazole, have shown that the isoxazole ring can be a primary site of attack by strong oxidizing agents like ozone. rsc.org The degradation can proceed via mechanisms involving electrophilic addition to the aromatic rings (both benzene and isoxazole). rsc.org Advanced oxidation processes (AOPs) using potent species like sulfate (B86663) radicals have also been shown to degrade recalcitrant heterocyclic compounds. researchgate.net While specific studies on this compound are limited, it is plausible that under strong oxidative conditions, the benzisoxazole ring could undergo cleavage. This might involve initial attack on the electron-rich benzene ring or the isoxazole moiety, potentially leading to the formation of phenolic or other degradation products. The N-O bond of the isoxazole ring is known to be relatively weak and can be cleaved under certain conditions. wikipedia.orgresearchgate.netacs.org
Reduction Pathways
The reduction of the benzo[d]isoxazole system, particularly in the context of related structures, can lead to the cleavage of the N-O bond within the isoxazole ring. A significant transformation in this regard is the reductive cleavage of the isoxazole moiety, which has been observed during the synthesis of impurities of related pharmaceutical compounds.
One notable pathway involves catalytic hydrogenation. While specific studies on this compound are not extensively documented, the reduction of structurally similar compounds provides insight into its likely reactivity. For instance, the catalytic reduction of 3-substituted 1,2-benzisoxazoles can result in the cleavage of the isoxazole ring to yield a hydroxy ketone derivative under acidic conditions. jocpr.com This transformation suggests that the isoxazole ring is susceptible to opening under reductive conditions, a key aspect of its chemical reactivity.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 10% Palladium on charcoal, H₂ (3.3-3.5 kg/cm²), Methanol, Triethylamine, 25-30 °C, 10 hrs, followed by acidification with 5% aqueous HCl | 3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Hydroxy keto analogue) | jocpr.com |
This reductive cleavage pathway highlights a fundamental aspect of the reactivity of the benzo[d]isoxazole core, indicating that the N-O bond is the primary site of reduction under these conditions.
Substitution Reactions on the Benzo[d]isoxazole Core
The benzo[d]isoxazole core of this compound is an aromatic system that can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the benzene ring: the methoxy group at position 5 and the isoxazole ring itself.
The methoxy group is a strong activating group and is ortho-, para-directing. The isoxazole ring is a deactivating group. Therefore, electrophilic attack is expected to occur at the positions activated by the methoxy group. The potential sites for electrophilic substitution are the C4 and C6 positions, which are ortho to the methoxy group.
While specific studies detailing the electrophilic substitution reactions on this compound are limited, research on related 3-aminobenzo[d]isoxazole derivatives demonstrates that substitution on the benzene ring is a viable synthetic strategy. For example, the synthesis of 3-aminobenzo[d]isoxazoles bearing substituents at the 4 and 7-positions has been reported, indicating that the benzene ring can be functionalized. nih.govacs.org
Common electrophilic substitution reactions that could be envisaged for this molecule include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C4 or C6 position.
Nitration: Introduction of a nitro group (NO₂) at the C4 or C6 position.
Sulfonation: Introduction of a sulfonic acid group (SO₃H) at the C4 or C6 position.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups at the C4 or C6 position.
The regioselectivity of these reactions would be influenced by the steric hindrance and the electronic effects of the substituents. The presence of the 3-amino group on the isoxazole ring can also influence the reactivity of the entire molecule, potentially through its basicity and ability to coordinate with reagents.
| Reaction Type | Expected Major Product(s) | Rationale |
|---|---|---|
| Halogenation (e.g., Bromination) | 4-Bromo-5-methoxybenzo[d]isoxazol-3-amine and/or 6-Bromo-5-methoxybenzo[d]isoxazol-3-amine | The methoxy group is a strong ortho-, para-director, activating the C4 and C6 positions for electrophilic attack. |
| Nitration | 4-Nitro-5-methoxybenzo[d]isoxazol-3-amine and/or 6-Nitro-5-methoxybenzo[d]isoxazol-3-amine | The directing effect of the methoxy group will favor substitution at the ortho positions. |
Further research is required to experimentally validate these predicted substitution patterns and to fully elucidate the scope and limitations of the chemical transformations of this compound.
Structure Activity Relationship Sar Studies of 5 Methoxybenzo D Isoxazol 3 Amine Analogues
Elucidating Structural Determinants for Biological Efficacy in Benzo[d]isoxazole Series
The biological activity of benzo[d]isoxazole derivatives is significantly influenced by the nature and position of substituents on the core structure. These compounds have gained attention as they can be synthesized with relative ease and often possess low molecular weights, aligning with established principles for drug-likeness. nih.gov
In the context of inhibiting the hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy, specific structural features of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been shown to be critical for their activity. nih.govnih.gov The core benzo[d]isoxazole structure serves as a versatile scaffold, and its derivatives have demonstrated potent inhibitory activity. nih.gov The simplicity of this scaffold allows for systematic modifications to explore and optimize biological efficacy. nih.gov
Furthermore, the isoxazole (B147169) ring itself is a component of numerous pharmaceutical drugs, and the substituents on this ring play a vital role in their biological activity. rsc.org The ability to modify the benzo[d]isoxazole structure has facilitated the development of derivatives with enhanced pharmacological properties. rsc.org For instance, in the development of bromodomain and extra-terminal (BET) inhibitors for castration-resistant prostate cancer, benzo[d]isoxazole-containing compounds have been successfully optimized based on their structural interactions with the target protein. nih.gov
The following table summarizes the biological targets and therapeutic areas where benzo[d]isoxazole derivatives have shown promise:
| Biological Target | Therapeutic Area | Key Structural Features |
| Hypoxia-Inducible Factor (HIF)-1α | Cancer | N-phenylbenzo[d]isoxazole-3-carboxamide core |
| Bromodomain and Extra-Terminal (BET) Proteins | Castration-Resistant Prostate Cancer | Optimized benzo[d]isoxazole scaffold |
| TGR5 G-protein-coupled receptor | Metabolic Diseases | 3-aryl-4-isoxazolecarboxamides |
Impact of Substituent Position and Nature on Activity Profiles
The position and chemical nature of substituents on the benzo[d]isoxazole ring system have a profound impact on the biological activity of its derivatives. Research on various classes of benzo[d]isoxazole analogues has consistently demonstrated that even minor changes in substituent placement can lead to significant differences in potency and selectivity.
In a series of N-phenylbenzo[d]isoxazole-3-carboxamides designed as HIF-1α inhibitors, the position of substituents on the acylamino benzene (B151609) ring was a critical determinant of activity. nih.gov Compounds with substituents in the para-position exhibited the strongest inhibitory capacity, irrespective of the electronic nature of the substituent. nih.gov For instance, compounds 15 and 31 in this series, both featuring para-substituents, displayed the highest efficacy with an IC₅₀ value of 24 nM. nih.gov In contrast, meta-substituted analogues, while still active, showed lower potency than their para counterparts. nih.gov Substitution at the ortho-position generally resulted in reduced or complete loss of activity. nih.gov
The nature of the substituent also plays a crucial role. In a study of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives, the presence of electron-withdrawing groups such as trifluoromethyl and chloro was found to significantly enhance antimicrobial activity. rsc.org Similarly, for 3-phenyl-5-furan isoxazole derivatives targeting COX-2, the presence of two chloro groups at the ortho and para positions of the phenyl ring was essential for interacting with the hydrophobic active site of the enzyme. rsc.org
The following interactive table illustrates the impact of substituent position on the HIF-1α inhibitory activity of N-phenylbenzo[d]isoxazole-3-carboxamide analogues.
| Compound | Substituent Position | IC₅₀ (nM) |
| 15 | para | 24 |
| 31 | para | 24 |
| 14, 17, 20, 30 | meta | >24 |
| 13, 16, 19 | ortho | Reduced or Inactive |
Data sourced from a study on benzo[d]isoxazole derivatives as HIF-1α inhibitors. nih.gov
These findings underscore the importance of both the position and the electronic properties of substituents in modulating the biological profiles of benzo[d]isoxazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Analyses of Benzo[d]isoxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. scirp.org This approach is valuable for predicting the activity of new compounds, thereby reducing the time and cost associated with experimental screening. scirp.orgnih.gov
For instance, a QSAR study on a series of benzimidazole (B57391) derivatives identified molecular descriptors obtained through Density Functional Theory (DFT) calculations as being predictive of their antituberculosis activity. scirp.org Similarly, a QSAR model for benzodiazepine (B76468) derivatives binding to the GABA-A receptor identified the positioning of hydrogen bond acceptors, aromatic rings, and hydrophobic groups as the most influential factors. nih.gov
In the context of benzo[d]isoxazole derivatives, a QSAR model could be developed by calculating a range of molecular descriptors for a series of analogues with known biological activities. These descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (E HOMO) and the lowest unoccupied molecular orbital (E LUMO), dipole moment, and atomic net charges. biolscigroup.uswalisongo.ac.id
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. walisongo.ac.id
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with Log P (the logarithm of the partition coefficient) being a common example. walisongo.ac.id
Topological Descriptors: These are numerical values that describe the atomic connectivity and branching of a molecule.
A hypothetical QSAR study on benzo[d]isoxazole derivatives might reveal that a combination of these descriptors can effectively predict their biological potency. For example, the model might show that high activity is associated with a specific range of dipole moment, the presence of electron-withdrawing groups at a particular position (affecting electronic descriptors), and a certain level of lipophilicity. The development of such a model would be a powerful tool for the virtual screening and rational design of new, more potent 5-methoxybenzo[d]isoxazol-3-amine analogues.
Computational Chemistry and Theoretical Studies on 5 Methoxybenzo D Isoxazol 3 Amine
Analysis of Key Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to correlate the chemical structure of a compound with its biological activity.
The Topological Polar Surface Area (TPSA) is a molecular descriptor that is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of the passive transport of molecules across cell membranes, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value generally corresponds to better membrane permeability. For 5-Methoxybenzo[d]isoxazol-3-amine, the presence of nitrogen and oxygen atoms would contribute to its TPSA value. While the specific TPSA for this compound is not available in the searched literature, the TPSA of the related compound 5-Methyl-3-isoxazolamine has been reported as 52.1 Ų. nih.gov
Lipophilicity (LogP) Considerations
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the LogP value can be theoretically estimated using computational models. These models calculate LogP based on the molecule's structure, considering the contributions of its constituent atoms and functional groups.
Table 1: Predicted Physicochemical Properties of this compound This table presents computationally predicted values for key physicochemical properties. Actual experimental values may vary.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 178.17 g/mol |
| Predicted LogP | 1.5 - 2.5 |
| Hydrogen Bond Donors | 1 (from the amine group) |
| Hydrogen Bond Acceptors | 3 (1 from the amine nitrogen, 1 from the isoxazole (B147169) nitrogen, and 1 from the methoxy (B1213986) oxygen) |
| Rotatable Bonds | 1 (the C-O bond of the methoxy group) |
Hydrogen Bond Donor/Acceptor Characteristics
Hydrogen bonding is a key intermolecular interaction that governs molecular recognition at biological targets. chemrxiv.org The ability of a molecule to act as a hydrogen bond donor or acceptor is crucial for its binding affinity and specificity. This compound possesses both hydrogen bond donor and acceptor functionalities.
The primary amine (-NH₂) group is a hydrogen bond donor. chemrxiv.org The nitrogen and oxygen atoms of the isoxazole ring, as well as the oxygen atom of the methoxy group, can act as hydrogen bond acceptors. mdpi.com The nitrogen atom of the isoxazole ring is a primary site for hydrogen bond acceptance. mdpi.com Computational methods can predict the strength and location of these hydrogen bonding sites, providing insights into the potential interactions of the molecule with biological macromolecules.
Prediction of Optoelectronic Properties for Advanced Materials Research
Beyond its potential in medicinal chemistry, the benzo[d]isoxazole scaffold is of interest in materials science due to its electronic properties. researchgate.net Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the optoelectronic properties of organic molecules. researchgate.netresearchgate.net
For this compound, these calculations can determine key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting HOMO-LUMO energy gap. researchgate.netresearchgate.net These properties are fundamental to a molecule's potential application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of electron-donating (amine and methoxy) and electron-withdrawing (isoxazole) groups can be tuned to modulate these electronic properties. researchgate.net Theoretical studies can thus guide the design of novel benzo[d]isoxazole derivatives with tailored optoelectronic characteristics for advanced materials research.
Medicinal Chemistry Applications of 5 Methoxybenzo D Isoxazol 3 Amine Analogues Preclinical Focus
Targeting Specific Biological Pathways and Receptors
Receptor Tyrosine Kinase (RTK) Inhibition
A series of 3-amino-benzo[d]isoxazole derivatives have been synthesized and assessed for their capacity to inhibit receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways that control cell growth, differentiation, and angiogenesis.
The vascular endothelial growth factor (VEGF) signaling pathway, primarily mediated by its receptor VEGFR-2, is a critical regulator of angiogenesis, the formation of new blood vessels. In pathological conditions like cancer, uncontrolled angiogenesis is a hallmark, making VEGFR-2 a key therapeutic target. Structure-activity relationship (SAR) studies have identified 3-amino-benzo[d]isoxazole derivatives bearing an N,N'-diphenyl urea (B33335) moiety at the 4-position as potent inhibitors of the VEGFR family.
One notable compound from this series, which includes the 7-methoxybenzo[d]isoxazole (B11771500) core, demonstrated significant in vivo efficacy in a model of VEGF-stimulated vascular permeability. This highlights the potential of this chemical scaffold to disrupt pathological angiogenesis.
The same series of 3-amino-benzo[d]isoxazole compounds that potently inhibit the VEGFR family also demonstrated strong inhibitory activity against the platelet-derived growth factor receptor (PDGFR) family of RTKs. PDGFR signaling is involved in cellular proliferation and migration, and its dysregulation is also implicated in tumorigenesis.
The dual inhibition of both VEGFR and PDGFR pathways by a single chemical entity is a highly sought-after characteristic in anticancer drug development, as it can simultaneously target tumor angiogenesis and direct tumor cell proliferation. Preclinical studies identified orally bioavailable compounds within this benzo[d]isoxazole series with promising pharmacokinetic profiles. Specifically, compound 50 showed potent inhibition in a human fibrosarcoma tumor growth model when administered orally.
Table 1: Preclinical Activity of a Representative Benzo[d]isoxazole RTK Inhibitor
| Compound | Target(s) | In Vivo Model | Efficacy |
|---|
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition (e.g., BRD4)
The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, thereby regulating gene transcription. nih.gov BRD4, the most extensively studied member, is a key regulator of oncogenes like c-Myc and is considered a prime target in cancer therapy. nih.govnih.gov The benzo[d]isoxazole scaffold has been successfully utilized as an acetyl-lysine mimic to design potent BET inhibitors. nih.gov
Researchers have developed a series of benzo[d]isoxazole derivatives as potent and selective BET inhibitors. acs.org Through structure-based design and optimization, compounds with high binding affinity to the BRD4 bromodomain were identified. acs.org For instance, compounds 6i (Y06036) and 7m (Y06137) were found to bind to the first bromodomain of BRD4 (BRD4(1)) with high affinity. acs.org These compounds effectively inhibited cell growth and the expression of key genes like AR and MYC in prostate cancer cell lines and showed therapeutic effects in a mouse xenograft model of castration-resistant prostate cancer. acs.org Further development led to bivalent inhibitors based on the benzo[d]isoxazole core, designed to simultaneously target both tandem bromodomains (BD1 and BD2) of BET proteins for enhanced potency.
Table 2: Binding Affinity of Benzo[d]isoxazole Analogues for BRD4(1)
| Compound | BRD4(1) Binding Affinity (Kd, nM) |
|---|---|
| 6i (Y06036) | 82 |
Sirtuin (SIRT) Enzyme Inhibition (SIRT1, SIRT2, SIRT3)
Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, and their inhibition is being explored as a therapeutic strategy, particularly in oncology. While direct inhibition of sirtuins by 5-methoxybenzo[d]isoxazol-3-amine analogues is not extensively documented, related isoxazole (B147169) structures have been developed as sirtuin inhibitors.
Specifically, isoxazol-5-one analogues of the known sirtuin inhibitor cambinol (B1668241) have been synthesized and evaluated for their activity against SIRT1, SIRT2, and SIRT3. These studies aimed to determine if isoform-selective inhibition could be achieved. One such analogue, compound 24 , demonstrated a 15.4-fold selectivity for SIRT2 over SIRT1. Another compound, 8 , emerged as the most potent SIRT3 inhibitor in its series, although it was relatively nonselective against SIRT1 and SIRT2. These findings suggest that the isoxazole scaffold is a viable starting point for developing sirtuin inhibitors with varying isoform selectivities.
Table 3: Sirtuin Inhibitory Activity of Isoxazol-5-one Analogues
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity |
|---|---|---|---|---|
| Compound 24 | >200 | 13 | >200 | SIRT2 selective (>15.4-fold) |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other proteins, playing a key role in epigenetic gene regulation. HDAC inhibitors have emerged as an important class of anticancer agents. The isoxazole ring has been incorporated into novel HDAC inhibitors, serving as a bioisosteric replacement for the often-problematic hydroxamic acid group, which acts as a zinc-binding group (ZBG).
A series of inhibitors based on a 3-hydroxy-isoxazole scaffold as the ZBG have been identified as potent inhibitors of HDAC6. HDAC6 is a primarily cytoplasmic enzyme that deacetylates non-histone proteins like tubulin and is a target for cancer treatment. In vitro testing demonstrated that compounds from this series could inhibit HDAC6 with good potency. The most promising candidate achieved an IC50 of 700 nM, making these 3-hydroxy-isoxazole derivatives attractive leads for the development of novel HDAC6 inhibitors.
Table 4: HDAC6 Inhibitory Activity of a Representative 3-Hydroxy-isoxazole Analogue
| Compound Class | Lead Compound IC50 (nM) | Target |
|---|
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Analogues built upon isoxazole and similar heterocyclic cores have been investigated as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site and leading to cell cycle arrest and apoptosis.
Several series of compounds containing isoxazole or bioisosteric triazole rings have demonstrated potent inhibition of tubulin polymerization. nih.govresearchgate.net For instance, certain 1,2,4-triazole (B32235) derivatives designed to mimic the cis-conformation of combretastatin (B1194345) A-4 (CA-4) have shown significant inhibitory activity. nih.gov One such derivative, featuring an N-methyl-5-indolyl substituent, exhibited remarkable potency against tubulin polymerization and cytotoxicity across various cancer cell lines, including those with multi-drug resistance (MDR). nih.gov Molecular modeling studies suggest these compounds fit within the colchicine binding site of tubulin, providing a rationale for their potent biological effects. nih.gov
Similarly, a series of nih.govresearchgate.netOxazolo[5,4-e]isoindoles, which are structurally related to the benzo[d]isoxazole core, have been synthesized and evaluated. The most active of these compounds was found to impair tubulin polymerization, highlighting the potential of this tricyclic system in developing new antimitotic agents. researchgate.net Research has also explored hybrids of podophyllotoxin (B1678966) with 1,2,3-triazole moieties, which showed significant tubulin polymerization inhibition. mdpi.com
Table 1: Examples of Isoxazole Analogues and Related Heterocycles as Tubulin Polymerization Inhibitors
| Compound Class | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| 1,2,4-Triazole Analogues | N-methyl-5-indolyl moiety | Potent tubulin polymerization inhibition and cytotoxicity against MDR cancer cells. nih.gov | nih.gov |
| nih.govresearchgate.netOxazolo[5,4-e]isoindoles | Methoxy (B1213986) benzyl (B1604629) substituents | Impaired tubulin polymerization; active against diffuse malignant peritoneal mesothelioma cells. researchgate.net | researchgate.net |
| Podophyllotoxin-Triazole Hybrids | 1,2,3-triazole linker | Inhibition of tubulin assembly (46-49%); induced apoptosis and G2/M cell cycle arrest. mdpi.com | mdpi.com |
| 5-Amino-1H-1,2,4-triazoles | Varied aryl/heteroaryl substituents | A promising compound (IIa) showed potent tubulin polymerization inhibitory activity (IC50 of 9.4 μM). researchgate.net | researchgate.net |
Adenosine (B11128) Receptor Modulation (A3 Receptor)
The adenosine A3 receptor (A3AR) is a G-protein coupled receptor that has emerged as a therapeutic target for various conditions, including inflammatory diseases and cancer. nih.govnih.gov Its activation is linked to cardioprotective effects and the modulation of immune responses. nih.gov
Research into A3AR has led to the development of selective antagonists from diverse chemical classes, including flavonoids and dihydropyridines. nih.gov These antagonists have been characterized through radioligand binding assays using membranes from cells expressing cloned human A3 receptors. For example, specific antagonists have been shown to competitively inhibit the binding of the agonist [¹²⁵I]AB-MECA. nih.gov Functional assays, such as the inhibition of adenylate cyclase, have further confirmed the antagonistic activity of these compounds. nih.gov The ability to selectively modulate the A3 receptor highlights the therapeutic potential of developing specific ligands, and the benzo[d]isoxazole scaffold could serve as a valuable template for designing novel A3AR modulators.
Anticancer Research Applications (In Vitro and In Vivo Preclinical Models)
A key mechanism through which many anticancer agents exert their effect is the disruption of the cell cycle, preventing cancer cells from proliferating. Analogues of this compound and related heterocyclic compounds have demonstrated the ability to induce cell cycle arrest, often at the G2/M phase.
This effect is frequently a direct consequence of tubulin polymerization inhibition. researchgate.net For example, the nih.govresearchgate.netoxazolo[5,4-e]isoindole derivative that inhibits tubulin was shown to cause cell cycle arrest at the G2/M checkpoint in diffuse malignant peritoneal mesothelioma cells. researchgate.net Similarly, certain podophyllotoxin-triazole hybrids also arrest cells in the G2/M phase. mdpi.com In other studies, the ruthenium-based complex NAMI-A, while structurally different, provides a comparative example of a compound that induces a transient G2/M arrest in tumor cells in vitro. nih.gov This contrasts with agents like cisplatin, which cause a more general and progressive disruption of the cell cycle. nih.gov
The induction of apoptosis, or programmed cell death, is a critical goal of cancer therapy. The benzo[d]isoxazole scaffold and its analogues have been implicated in triggering this process in cancer cells. The apoptotic cascade can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of effector caspases. nih.gov
Compounds that interfere with microtubule dynamics are well-known inducers of apoptosis. The cellular stress caused by G2/M arrest due to tubulin inhibition often leads to the initiation of the apoptotic program. researchgate.netmdpi.com Studies on nih.govresearchgate.netoxazolo[5,4-e]isoindoles and podophyllotoxin-triazole hybrids have confirmed that their antiproliferative activity is mediated, at least in part, by the induction of apoptosis following cell cycle arrest. researchgate.netmdpi.com
The process of apoptosis is tightly regulated by a network of pro- and anti-apoptotic proteins. Key players include the p53 tumor suppressor protein, the Bcl-2 family of proteins (which includes the pro-apoptotic BAX and the anti-apoptotic Bcl-2), and the caspase family of proteases. nih.govnih.gov
When DNA damage occurs, the p53 protein can accumulate, leading to cell cycle arrest and the activation of apoptosis. nih.gov This is often achieved by p53 upregulating the expression of pro-apoptotic proteins like BAX. nih.gov BAX, in turn, promotes the release of cytochrome c from the mitochondria, which triggers the activation of a caspase cascade, starting with initiator caspases (like caspase-9) and leading to the activation of effector caspases (like caspase-3). nih.gov Caspase-3 is a critical executioner of apoptosis, responsible for cleaving various cellular substrates, which results in the characteristic morphological changes of cell death. nih.gov The anti-apoptotic protein Bcl-2 functions to counteract this process by preventing BAX activation and cytochrome c release. The ratio of BAX to Bcl-2 is therefore a critical determinant of a cell's susceptibility to apoptosis. nih.gov Anticancer compounds derived from the benzo[d]isoxazole scaffold are hypothesized to modulate these pathways, tipping the balance in favor of apoptosis in cancer cells.
Table 2: Key Proteins in Apoptosis Regulation
| Protein | Family | Function | Role in Cancer |
|---|---|---|---|
| p53 | Tumor Suppressor | Induces cell cycle arrest and apoptosis in response to cellular stress. nih.gov | Often mutated or inactivated, allowing cancer cells to evade apoptosis. nih.gov |
| BAX | Bcl-2 family | Pro-apoptotic; promotes mitochondrial outer membrane permeabilization. nih.gov | Its activation is crucial for the intrinsic apoptotic pathway. nih.gov |
| Bcl-2 | Bcl-2 family | Anti-apoptotic; inhibits the action of BAX. nih.gov | Often overexpressed in cancers, promoting cell survival. nih.gov |
| Caspase-9 | Caspase family | Initiator caspase in the intrinsic pathway, activated by cytochrome c release. nih.gov | Activates effector caspases. nih.gov |
| Caspase-3 | Caspase family | Effector (executioner) caspase; cleaves cellular substrates to execute apoptosis. nih.gov | Its activation is a hallmark of apoptosis; levels can be reduced in some cancers. nih.gov |
Antimicrobial Activity Investigations
The isoxazole ring is a component of several established antimicrobial agents and continues to be a focus of research for new antibiotics. imist.mamdpi.com Derivatives of isoxazole have been screened against a variety of bacterial and fungal pathogens.
Studies have shown that isoxazole derivatives can exhibit a range of antimicrobial activities. For example, a series of substituted isoxazole-4-carbohydrazide (B1627501) derivatives showed generally weak to mild activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.net However, specific substitutions can enhance activity. In one study, isosteric replacement of a 2-aminothiazole (B372263) moiety with 2-aminooxazole in a series of compounds resulted in high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov These oxazole-containing compounds also demonstrated improved physicochemical properties, such as increased water solubility, compared to their thiazole (B1198619) counterparts. nih.gov Other research on 3-(2-benzoxazol-5-yl)alanine derivatives found selective activity against Gram-positive bacteria (Bacillus subtilis) and antifungal properties against pathogens like Candida albicans. nih.gov
Table 3: Preclinical Antimicrobial Activity of Isoxazole/Benzoxazole Analogues
| Compound Class | Target Organisms | Activity Highlights | Reference |
|---|---|---|---|
| Isoxazole-4-carbohydrazides | Gram-positive and Gram-negative bacteria | Generally weak to mild activity; methyl-substituted derivatives were most active. researchgate.net | researchgate.net |
| N-oxazolyl-carboxamides | Mycobacterium tuberculosis (including MDR strains), other bacteria and fungi | High antimycobacterial activity (MIC as low as 3.13 µg/mL); improved water solubility over thiazole isosteres. nih.gov | nih.gov |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis, Candida albicans | Selective antibacterial activity against Gram-positive bacteria; antifungal properties. nih.gov | nih.gov |
| General Isoxazole Derivatives | Bacteria and Fungi | Broad spectrum of pharmacological activities reported, including antibacterial and antifungal. imist.mamdpi.com | imist.mamdpi.com |
Role as Key Intermediates and Building Blocks in Complex Molecule Synthesis
Beyond its own potential biological activity, this compound and its analogues are valuable building blocks in synthetic organic and medicinal chemistry. The reactive amine group at the 3-position serves as a versatile handle for the construction of more complex molecular architectures.
The 3-amino group of the benzo[d]isoxazole scaffold can be readily functionalized to create a wide variety of heterocyclic conjugates. This approach allows for the combination of the benzo[d]isoxazole nucleus with other pharmacologically relevant heterocyclic systems, potentially leading to hybrid molecules with novel or enhanced biological activities.
A notable example is the synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives. nih.gov In this multi-step synthesis, a precursor, 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid, is synthesized and subsequently elaborated. nih.gov This intermediate is then treated with propargyl bromide, and the resulting compound undergoes a "click" reaction with various substituted aromatic azides to yield the final 1,2,3-triazole conjugates. nih.gov This strategy effectively links the benzo[d]isoxazole core to a triazole ring, a common motif in medicinal chemistry.
The benzo[d]isoxazole framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. Consequently, this compound and its derivatives serve as important precursors for the development of advanced pharmaceutical scaffolds.
The versatility of the isoxazole ring allows for its incorporation into a diverse range of drug candidates. For example, the isoxazole nucleus is present in drugs with activities ranging from anticancer to antipsychotic. researchgate.net The ability to modify the benzo[d]isoxazole core at various positions, including the 3-amino group and the aromatic ring, provides medicinal chemists with a powerful tool for generating libraries of compounds for drug discovery programs. The synthesis of novel isoxazole-amide analogues as potential anticancer agents further highlights the utility of this scaffold in developing new therapeutic agents. rsc.org
Future Research Directions and Translational Perspectives for 5 Methoxybenzo D Isoxazol 3 Amine
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient, environmentally friendly, and economically viable synthetic methods is crucial for the broader investigation and application of 5-Methoxybenzo[d]isoxazol-3-amine and its analogs. Current research highlights a significant trend towards "green chemistry" principles in the synthesis of related isoxazole (B147169) structures.
Future efforts in this area should focus on:
Multicomponent Reactions (MCRs): The synthesis of novel 5-amino-isoxazole-4-carbonitriles has been successfully achieved through an MCR involving malononitrile, hydroxylamine (B1172632) hydrochloride, and various aldehydes. nih.govnih.gov This approach, often utilizing eco-friendly catalytic media like deep eutectic solvents (e.g., K2CO3/glycerol), offers high yields, mild reaction conditions, and reduced reaction times. nih.govnih.gov Adapting MCR strategies for the synthesis of the benzo[d]isoxazole core could significantly streamline the production process.
Catalyst Innovation: The use of amine-functionalized cellulose (B213188) as a biodegradable and reusable catalyst has proven effective for synthesizing isoxazol-5-one derivatives in water, an environmentally benign solvent. mdpi.com Research into similar biocatalysts or nano-catalysts for the synthesis of this compound could lead to more sustainable and atom-economical processes.
Advanced Structural Modifications for Enhanced Selectivity and Potency
The therapeutic potential of the benzo[d]isoxazole scaffold can be unlocked through meticulous structure-activity relationship (SAR) studies and advanced molecular modifications. The goal is to design derivatives with high potency for a specific biological target while minimizing off-target effects.
Key future research strategies include:
Systematic Scaffold Decoration: As seen in the development of BRD4 inhibitors, modifying the 3-ethyl-benzo[d]isoxazole core with various sulfonamide groups can yield compounds with potent binding activities. nih.govnih.gov Similarly, for TRIM24 inhibitors, optimization of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines led to potent and selective compounds. nih.gov Future work should systematically explore substitutions at various positions of the this compound core to build comprehensive SAR models.
Bioisosteric Replacement and Ring Constraints: In the development of SMYD3 inhibitors, replacing a primary amine with cyclic structures like pyrrolidine (B122466) or piperidine, or introducing constraints such as a cyclohexane (B81311) ring, significantly improved potency. nih.gov Applying these principles—for instance, by modifying the amine group or incorporating rigid linkers—could lead to derivatives of this compound with superior pharmacological profiles.
Hybrid Molecule Design: A successful approach involves creating hybrid molecules that combine the benzo[d]isoxazole core with other pharmacologically active moieties. For example, combining the benzo[d]isoxazole scaffold with a 1,2,3-triazole ring via "click chemistry" has produced potent α-glucosidase inhibitors. nih.gov This strategy can be expanded to create novel hybrids targeting other disease-related proteins.
Integration with Emerging Research Areas (e.g., Optoelectronic Materials in Organic Electronics)
While the primary focus for benzo[d]isoxazole derivatives has been in medicinal chemistry, the unique electronic properties of heterocyclic compounds present opportunities in other advanced fields, such as materials science.
Translational perspectives for future research include:
Polymeric and Advanced Materials: The incorporation of related compounds like 5-(Trifluoromethyl)isoxazol-3-amine into polymeric matrices has been explored to enhance material properties such as thermal stability and lipophilicity. This suggests that the benzo[d]isoxazole core could serve as a valuable building block for new functional polymers.
Organic Electronics: Certain heterocyclic compounds are investigated as organic monomers for materials used in electronics. bldpharm.com The aromatic and electron-rich nature of the this compound scaffold makes it a candidate for exploration in the design of novel organic semiconductors, dye-sensitized solar cells, or organic light-emitting diodes (OLEDs). Future research could involve synthesizing and characterizing the photophysical and electronic properties of this compound and its derivatives for such applications.
Development of Refined Computational Models for Predictive Design
In silico methods are indispensable tools for accelerating the drug discovery and materials design process. By simulating molecular interactions, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
Future research should increasingly leverage:
Structure-Based Drug Design (SBDD): As demonstrated in the discovery of TRIM24 inhibitors, SBDD and molecular docking are powerful tools for identifying and optimizing lead compounds. nih.gov For this compound, obtaining crystal structures of its derivatives bound to target proteins would enable high-precision SBDD.
Molecular Docking Simulations: Docking studies have been instrumental in understanding the binding modes of benzo[d]isoxazole-triazole hybrids with α-glucosidase and isoxazole amides with SMYD3. nih.govnih.gov Continued use of these simulations can predict binding affinities and guide the design of new derivatives with improved interactions with target active sites.
Predictive Pharmacokinetic Models: Beyond just predicting binding, computational models can forecast the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives. Developing refined quantitative structure-activity relationship (QSAR) and machine learning models for the benzo[d]isoxazole class would allow for the early-stage filtering of compounds that are unlikely to have favorable drug-like properties.
Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H8N2O2 |
| IUPAC Name | 5-methoxy-1,2-benzoxazol-3-amine |
| Molecular Weight | 164.16 g/mol |
Table 2: Compounds Mentioned in the Article
| Compound Name | Core Scaffold/Class |
|---|---|
| This compound | Benzo[d]isoxazole |
| 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole | Benzo[d]isoxazole-triazole hybrid |
| N-(3-ethyl-benzo[d]isoxazol-5-yl) sulfonamide derivatives | Benzo[d]isoxazole |
| N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines | Benzo[d]isoxazole |
| 5-amino-isoxazole-4-carbonitriles | Isoxazole |
| Isoxazol-5-one derivatives | Isoxazole |
| 5-(Trifluoromethyl)isoxazol-3-amine | Isoxazole |
| 5-Aminobenzo[d]isoxazole-3-carboxylic acid | Benzo[d]isoxazole |
Q & A
Q. What are the established synthetic routes for 5-Methoxybenzo[d]isoxazol-3-amine?
A common method involves refluxing a substituted benzaldehyde derivative with an isoxazol-3-amine precursor in ethanol. For example, a structurally analogous compound, (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)-iminomethyl]phenol, was synthesized by reacting 2-hydroxy-3-methoxybenzaldehyde with 5-methylisoxazol-3-amine under reflux (353 K for 6 h), yielding crystalline products suitable for X-ray diffraction . Researchers can adapt this protocol by substituting the aldehyde component with a 5-methoxy-substituted benzaldehyde derivative.
Q. How is the structural integrity of this compound confirmed experimentally?
Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for hydrogen and carbon environments, elemental analysis to verify stoichiometry (e.g., C, H, N percentages), and X-ray crystallography for unambiguous confirmation of molecular geometry. For example, elemental analysis of a related isoxazole derivative showed <0.1% deviation from theoretical values .
Q. What safety precautions are required when handling this compound?
While specific toxicity data for this compound is limited, general safety measures for isoxazol-3-amine derivatives include using fume hoods, nitrile gloves, and eye protection. Safety data sheets for analogous compounds recommend avoiding inhalation, skin contact, and incompatible conditions (e.g., strong oxidizers) . Acute toxicity studies suggest moderate irritation potential, necessitating emergency washing and medical consultation upon exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?
Yield optimization may involve solvent selection (e.g., ethanol vs. methanol), temperature modulation (reflux vs. microwave-assisted heating), and catalyst screening. Evidence from analogous syntheses shows that extending reaction time (e.g., 6–12 h) and using stoichiometric ratios of reactants (1:1 molar) improved yields to >80% . For sterically hindered derivatives, inert atmospheres (N₂/Ar) may prevent oxidation side reactions .
Q. How should researchers address contradictions in biological activity data for structurally similar isoxazole derivatives?
Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) often arise from impurities, assay variability, or substituent effects. For example, a study on benzothiazole-isoxazole hybrids revealed activity variations (Entry 3a: 12% inhibition vs. 3g: 13%) attributed to minor structural changes (e.g., aryl group substitution) . To resolve contradictions, validate compound purity (HPLC, NMR), standardize assay protocols, and perform dose-response studies across multiple replicates.
Q. What strategies guide structure-activity relationship (SAR) studies for this compound analogs?
SAR studies should systematically modify substituents (e.g., methoxy position, aryl ring substitution) and evaluate biological endpoints. For instance, replacing the methoxy group with electron-withdrawing groups (e.g., nitro) in pyrazol-5-amine derivatives altered binding affinity to target enzymes by 2–3 orders of magnitude . Computational modeling (e.g., DFT, molecular docking) can prioritize synthetic targets by predicting steric and electronic compatibility with biological receptors.
Q. What are the stability profiles of this compound under varying storage conditions?
Stability testing under controlled humidity, temperature, and light exposure is critical. Related isoxazole derivatives remain stable at room temperature in amber glass containers but degrade under UV light or acidic conditions . For long-term storage, inert atmospheres (argon) and desiccants (silica gel) are recommended.
Q. How is this compound utilized in pharmacological precursor development?
The amine group enables functionalization via nucleophilic substitution or condensation reactions. For example, 5-amino-3-methyl-isothiazole derivatives are precursors for antitumor agents, where the amine reacts with electrophiles (e.g., acyl chlorides) to generate bioactive amides or thioureas .
Q. What advanced analytical techniques characterize surface interactions of this compound in environmental or catalytic studies?
Microspectroscopic imaging (e.g., Raman, ToF-SIMS) and adsorption experiments on model surfaces (e.g., silica, TiO₂) can elucidate interfacial behavior. Recent studies on indoor surface chemistry highlight the role of advanced spectroscopy in tracking molecular adsorption/desorption kinetics .
Q. Are there alternative synthetic pathways to access this compound scaffolds?
Self-condensation of β-(isoxazol-5-yl) enamines under acidic conditions offers a route to complex polycyclic derivatives. For example, acetyl chloride-mediated reactions yield 1,3-diisoxazolyl-1,3-dieneamines, demonstrating the versatility of isoxazole cores in constructing fused heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
